molecular formula C32H26ClFN2O B2601034 [4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl](4-methylphenyl)methanone CAS No. 477762-86-0

[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl](4-methylphenyl)methanone

Cat. No.: B2601034
CAS No.: 477762-86-0
M. Wt: 509.02
InChI Key: JTPVFRYFHMCFDS-UHFFFAOYSA-N
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Description

[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl](4-methylphenyl)methanone is a useful research compound. Its molecular formula is C32H26ClFN2O and its molecular weight is 509.02. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Structural Analysis and Synthesis Techniques

  • Research by Swamy et al. (2013) examined isomorphous structures related to the compound, emphasizing the importance of structural analysis in understanding chemical behavior and potential applications (Swamy et al., 2013).
  • A study by Ravula et al. (2016) on similar pyrazoline derivatives highlighted the effectiveness of microwave-assisted synthesis, suggesting potential methods for synthesizing related compounds (Ravula et al., 2016).

Antimicrobial and Anticancer Properties

  • Katariya et al. (2021) explored compounds incorporating similar structural motifs, which demonstrated significant antimicrobial and anticancer activities, suggesting potential biomedical applications (Katariya et al., 2021).
  • Hafez et al. (2016) synthesized related compounds that showed promising antimicrobial and anticancer effects, indicating the therapeutic potential of such structures (Hafez et al., 2016).

Spectroscopy and Molecular Docking

  • Sivakumar et al. (2021) conducted a detailed spectroscopic and theoretical study on a related molecule, emphasizing the role of these techniques in understanding the molecular interactions and potential drug efficacy (Sivakumar et al., 2021).

Potential for Central Nervous System Applications

  • Butler et al. (1984) synthesized a series of compounds with similar structural features, noting their central nervous system depressant activity, which could indicate potential neurological applications (Butler et al., 1984).

Quantum Chemical Calculations and Antimicrobial Activity

  • Viji et al. (2020) carried out quantum chemical calculations and molecular docking of a related compound, highlighting the importance of these methods in predicting antimicrobial activity and understanding molecular behavior (Viji et al., 2020).

Properties

IUPAC Name

[4-(4-chlorophenyl)-5-[4-(2-fluoro-4-propylphenyl)phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26ClFN2O/c1-3-4-22-7-18-28(30(34)19-22)23-10-12-25(13-11-23)31-29(24-14-16-27(33)17-15-24)20-35-36(31)32(37)26-8-5-21(2)6-9-26/h5-20H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPVFRYFHMCFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=C(C=NN3C(=O)C4=CC=C(C=C4)C)C5=CC=C(C=C5)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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